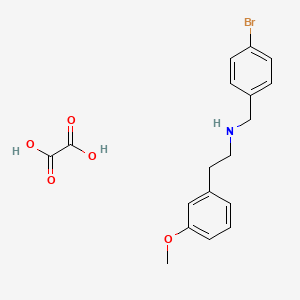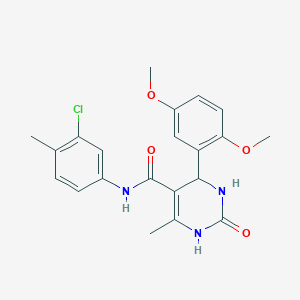![molecular formula C15H16N2O B5142876 N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate](/img/structure/B5142876.png)
N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and has been implicated in various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Wirkmechanismus
BTK is a key enzyme involved in B-cell receptor signaling, which is critical for the survival and proliferation of B-cell malignancy cells. N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate binds to the active site of BTK and inhibits its activity, leading to downstream inhibition of signaling pathways involved in B-cell survival and proliferation. This ultimately leads to growth inhibition and apoptosis of B-cell malignancy cells.
Biochemical and Physiological Effects
N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. This selectivity may reduce the potential for off-target effects and toxicity. N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate has also been shown to penetrate the blood-brain barrier, which may make it a potential treatment option for central nervous system lymphoma.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate has several advantages for lab experiments, including its selectivity for BTK and its ability to penetrate the blood-brain barrier. However, N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate has limitations, including its potential for off-target effects and toxicity, as well as the need for further evaluation in clinical trials.
Zukünftige Richtungen
There are several future directions for the development and evaluation of N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate. These include:
1. Further evaluation of N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate in preclinical models of B-cell malignancies, including combination therapies with other targeted agents.
2. Clinical evaluation of N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate in patients with B-cell malignancies, including CLL and NHL.
3. Exploration of the potential for N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate as a treatment option for central nervous system lymphoma.
4. Development of biomarkers to predict response to N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate and monitor treatment efficacy.
5. Investigation of the potential for N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate in other B-cell disorders, such as autoimmune diseases.
In conclusion, N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate is a promising small molecule inhibitor that targets BTK and has shown potential for the treatment of B-cell malignancies. Further evaluation in preclinical and clinical studies is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate involves several steps, including the reaction of 3-methyl-4-(4-pyridinyl)benzaldehyde with propanoyl chloride to form N-(3-methyl-4-(4-pyridinyl)phenyl)propanamide. This intermediate is then reacted with trifluoroacetic anhydride to yield N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate trifluoroacetate.
Wissenschaftliche Forschungsanwendungen
N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In vitro studies have shown that N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate inhibits BTK activity and downstream signaling pathways, leading to growth inhibition and apoptosis of B-cell malignancy cells. In vivo studies have demonstrated that N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate can inhibit tumor growth and improve survival in mouse models of CLL and NHL.
Eigenschaften
IUPAC Name |
N-(3-methyl-4-pyridin-4-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-3-15(18)17-13-4-5-14(11(2)10-13)12-6-8-16-9-7-12/h4-10H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNBUCBLPCXSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5142795.png)
![ethyl 7-(2,5-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5142799.png)
![N-[2-(1H-imidazol-5-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B5142831.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5142835.png)

![N-(1-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5142844.png)
![2,6-dimethoxy-4-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5142850.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5142856.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5142869.png)
![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide](/img/structure/B5142871.png)
![2-[(2-methoxyethyl)amino]-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5142879.png)
![4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5142887.png)
![(2R*,6R*)-2-allyl-1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5142890.png)